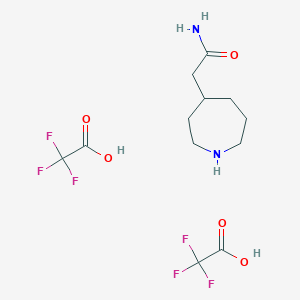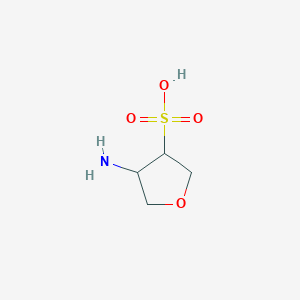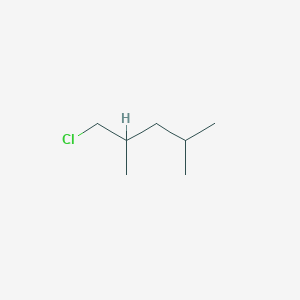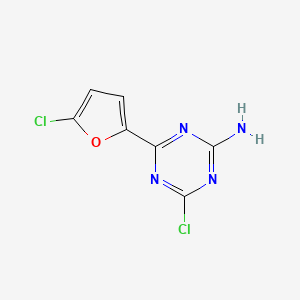
2-(Azepan-4-yl)acetamide,bis(trifluoroaceticacid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C12H18F6N2O5 and a molecular weight of 384.27 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an azepane ring and trifluoroacetic acid groups .
Vorbereitungsmethoden
The synthesis of 2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) involves several steps. One common method includes the reaction of azepane with acetic anhydride to form 2-(Azepan-4-yl)acetamide. This intermediate is then treated with trifluoroacetic acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) involves its interaction with specific molecular targets. The azepane ring and trifluoroacetic acid groups play a crucial role in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) can be compared with other similar compounds such as:
N-(azepan-4-yl)-2,2,2-trifluoroacetamide: This compound also contains an azepane ring and trifluoroacetic acid groups but differs in its specific structure and properties.
2-(Azepan-4-yl)acetamide: This compound lacks the trifluoroacetic acid groups, making it less reactive in certain chemical reactions.
The uniqueness of 2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) lies in its combination of the azepane ring and trifluoroacetic acid groups, which confer specific chemical and biological properties .
Eigenschaften
Molekularformel |
C12H18F6N2O5 |
|---|---|
Molekulargewicht |
384.27 g/mol |
IUPAC-Name |
2-(azepan-4-yl)acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O.2C2HF3O2/c9-8(11)6-7-2-1-4-10-5-3-7;2*3-2(4,5)1(6)7/h7,10H,1-6H2,(H2,9,11);2*(H,6,7) |
InChI-Schlüssel |
LMEHXJHGPDXCNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCNC1)CC(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)





![2-Bromobicyclo[3.2.1]octane](/img/structure/B13195032.png)


![1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13195044.png)
![3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile](/img/structure/B13195045.png)

